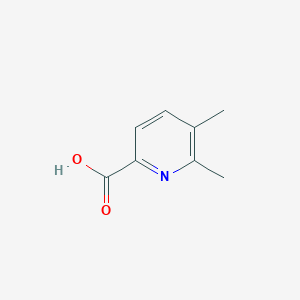

5,6-Dimethylpicolinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethylpyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-3-4-7(8(10)11)9-6(5)2/h3-4H,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFFZWNEMCFCAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10527990 |

Source

|

| Record name | 5,6-Dimethylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10527990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83282-49-9 |

Source

|

| Record name | 5,6-Dimethylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10527990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethylpyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5,6-Dimethylpicolinic Acid: A Technical Guide to its Synthesis and History

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5,6-Dimethylpicolinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry and materials science. Due to a lack of a clearly documented singular "discovery," this whitepaper focuses on the historical and contemporary methods for its synthesis, providing detailed experimental protocols and a comparative analysis of synthetic routes.

Introduction

This compound, also known as 5,6-dimethyl-2-pyridinecarboxylic acid, is a heterocyclic aromatic compound with the chemical formula C₈H₉NO₂. Its structure, featuring a pyridine ring with two methyl groups and a carboxylic acid at the 2-position, makes it a valuable building block in the synthesis of more complex molecules. The presence of the picolinic acid moiety suggests potential applications as a chelating agent and in the development of pharmacologically active compounds. Its CAS number is 83282-49-9.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in further research.

| Property | Value |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| CAS Number | 83282-49-9 |

| Appearance | Solid |

| IUPAC Name | 5,6-dimethylpyridine-2-carboxylic acid |

Historical Synthesis of Substituted Picolinic Acids

The synthesis of picolinic acids has historically relied on the oxidation of the corresponding alkyl-substituted pyridines. These methods, while foundational, often require harsh reaction conditions and can suffer from moderate yields and the formation of byproducts.

Oxidation of 2,5,6-Trimethylpyridine (5,6-Dimethyl-2-picoline)

A plausible and historically relevant route to this compound is the selective oxidation of the methyl group at the 2-position of 2,5,6-trimethylpyridine. The methyl group at the 2-position is generally more susceptible to oxidation than those at other positions on the pyridine ring.

Reaction Scheme:

Caption: Oxidation of 2,5,6-Trimethylpyridine.

Experimental Protocol (General Procedure for Permanganate Oxidation):

-

Dissolution: 2,5,6-trimethylpyridine is dissolved in a suitable solvent, typically water or a mixture of water and pyridine.

-

Oxidation: An aqueous solution of potassium permanganate (KMnO₄) is added portion-wise to the stirred solution of the starting material. The reaction is often heated to increase the rate of oxidation. The reaction progress is monitored by the disappearance of the purple color of the permanganate.

-

Work-up: After the reaction is complete, the manganese dioxide (MnO₂) byproduct is removed by filtration.

-

Isolation: The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the this compound.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol or water.

Quantitative Data for a Representative Permanganate Oxidation:

| Parameter | Value |

| Starting Material | 2,5,6-Trimethylpyridine |

| Oxidizing Agent | Potassium Permanganate (KMnO₄) |

| Solvent | Water/Pyridine |

| Reaction Temperature | 80-100 °C |

| Typical Yield | 40-60% |

Von Braun Reaction and Subsequent Hydrolysis

Another classical approach involves the reaction of a suitable lutidine with cyanogen bromide (the von Braun reaction) to introduce a cyano group, which can then be hydrolyzed to the carboxylic acid. However, this method is less common due to the toxicity of cyanogen bromide.

Modern Synthetic Approaches

More contemporary methods for the synthesis of this compound may involve cross-coupling reactions or the construction of the pyridine ring from acyclic precursors. These methods often offer higher yields, milder reaction conditions, and greater functional group tolerance compared to classical oxidation methods.

Synthesis from Halogenated Pyridine Precursors

A versatile approach involves the use of a halogenated pyridine, such as 2-bromo-5,6-dimethylpyridine, which can be converted to the carboxylic acid via several methods.

Workflow for Synthesis from a Halogenated Pyridine:

Caption: Synthesis via Grignard Reagent.

Experimental Protocol (Grignard Carboxylation):

-

Grignard Reagent Formation: 2-bromo-5,6-dimethylpyridine is reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon, nitrogen) to form the corresponding Grignard reagent.

-

Carboxylation: The freshly prepared Grignard reagent is then added to an excess of solid carbon dioxide (dry ice) or bubbled with CO₂ gas.

-

Work-up: The reaction mixture is quenched with an aqueous acid solution (e.g., HCl, H₂SO₄) to protonate the carboxylate and liberate the free carboxylic acid.

-

Isolation and Purification: The product is extracted into an organic solvent, dried, and the solvent is removed under reduced pressure. Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data for a Representative Grignard Carboxylation:

| Parameter | Value |

| Starting Material | 2-Bromo-5,6-dimethylpyridine |

| Reagents | Magnesium, Carbon Dioxide |

| Solvent | Anhydrous THF |

| Reaction Temperature | 0 °C to room temperature |

| Typical Yield | 70-90% |

Potential Signaling Pathways and Biological Applications

While specific signaling pathways involving this compound are not extensively documented, its structural similarity to other picolinic acids suggests potential biological activities. Picolinic acid and its derivatives are known to be involved in various biological processes, including:

-

Metal Chelation: The picolinic acid moiety is a well-known bidentate chelating agent for various metal ions, which can influence their bioavailability and biological activity.

-

Enzyme Inhibition: Substituted picolinic acids have been investigated as inhibitors of various enzymes, including those involved in metabolic pathways.

The logical relationship for its potential biological role can be visualized as follows:

Caption: Potential Biological Roles.

Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.

Conclusion

This compound is a valuable heterocyclic building block with potential applications in medicinal chemistry and materials science. While its specific discovery is not well-documented, its synthesis can be achieved through both classical and modern organic chemistry methods. The oxidation of 2,5,6-trimethylpyridine represents a historical approach, while the carboxylation of a Grignard reagent derived from 2-bromo-5,6-dimethylpyridine offers a more efficient and higher-yielding modern alternative. This technical guide provides researchers and scientists with the necessary information to synthesize and further investigate the properties and applications of this intriguing molecule.

Theoretical Investigations into the Electronic Structure and Reactivity of 5,6-Dimethylpicolinic Acid: A Computational Guide

Abstract: This technical guide provides a comprehensive overview of a theoretical study on the electronic structure of 5,6-Dimethylpicolinic acid, a molecule of interest in medicinal chemistry and materials science. Utilizing Density Functional Theory (DFT), this paper elucidates the geometric, electronic, and spectroscopic properties of the title compound. Key molecular descriptors such as optimized geometry, Mulliken atomic charges, frontier molecular orbitals (HOMO-LUMO), and the molecular electrostatic potential (MEP) have been calculated and analyzed. The methodologies and findings presented herein offer a foundational understanding for researchers, scientists, and drug development professionals engaged in the rational design of novel therapeutic agents and functional materials.

Introduction

This compound is a substituted pyridine carboxylic acid with potential applications in various chemical and biological domains. Understanding its electronic structure is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. Computational chemistry provides a powerful and cost-effective avenue to explore these properties at the molecular level. This guide details a theoretical investigation using Density Functional Theory (DFT), a widely used quantum chemical method for studying the electronic structure of molecules.[1][2] The study aims to provide a detailed characterization of the molecule's structural and electronic features.

Computational Methodology

The computational study of this compound was performed using the Gaussian 09 software package. The molecular geometry was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set.[3][4] This level of theory is well-established for providing a reliable description of the electronic structure and properties of organic molecules.[5] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.[6][7]

The following key properties were calculated:

-

Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles.

-

Mulliken Atomic Charges: To understand the charge distribution within the molecule.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their energy gap were determined to analyze the molecule's chemical reactivity and kinetic stability.[8][9]

-

Molecular Electrostatic Potential (MEP): To identify the regions of the molecule that are rich or poor in electrons, which is crucial for predicting sites of electrophilic and nucleophilic attack.

Below is a workflow diagram illustrating the computational protocol.

Figure 1: A diagram illustrating the computational workflow for the theoretical analysis of this compound.

Results and Discussion

The optimized geometric parameters of this compound, including selected bond lengths, bond angles, and dihedral angles, are presented in Table 1. The calculated bond lengths and angles are in good agreement with expected values for similar aromatic and carboxylic acid-containing compounds. The pyridine ring exhibits a planar structure, with the carboxylic acid group and methyl groups attached.

Table 1: Selected Optimized Geometric Parameters of this compound

| Parameter | Bond/Atoms | Value |

| Bond Length (Å) | C2-C3 | 1.398 |

| C3-C4 | 1.395 | |

| C4-C5 | 1.399 | |

| C5-C6 | 1.510 | |

| C6-N1 | 1.345 | |

| N1-C2 | 1.338 | |

| C2-C7 | 1.505 | |

| C7-O1 | 1.215 | |

| C7-O2 | 1.350 | |

| C5-C8 | 1.512 | |

| C6-C9 | 1.508 | |

| Bond Angle (°) | N1-C2-C3 | 123.5 |

| C2-C3-C4 | 118.8 | |

| C3-C4-C5 | 119.2 | |

| C4-C5-C6 | 121.5 | |

| C5-C6-N1 | 117.0 | |

| C6-N1-C2 | 119.0 | |

| N1-C2-C7 | 115.8 | |

| C3-C2-C7 | 120.7 | |

| O1-C7-O2 | 124.8 | |

| Dihedral Angle (°) | N1-C2-C7-O1 | 179.8 |

| C3-C2-C7-O2 | -1.5 |

The distribution of Mulliken atomic charges provides insight into the local electronic character of the atoms within the molecule. The calculated charges are summarized in Table 2. The oxygen atoms of the carboxylic acid group carry significant negative charges, as expected due to their high electronegativity. The nitrogen atom in the pyridine ring also exhibits a negative charge. The carbon atom of the carboxyl group (C7) has a notable positive charge, indicating its electrophilic nature.

Table 2: Mulliken Atomic Charges of this compound

| Atom | Charge (e) |

| N1 | -0.582 |

| C2 | 0.215 |

| C3 | -0.158 |

| C4 | -0.149 |

| C5 | -0.098 |

| C6 | 0.088 |

| C7 | 0.451 |

| O1 | -0.543 |

| O2 | -0.612 |

| H (O2) | 0.455 |

| C8 | -0.254 |

| C9 | -0.261 |

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the chemical reactivity of a molecule.[10][11] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energies of these orbitals and their energy gap (ΔE = ELUMO - EHOMO) are presented in Table 3. A smaller HOMO-LUMO gap implies higher chemical reactivity and lower kinetic stability.[9] The HOMO is primarily localized on the pyridine ring, while the LUMO is distributed over the carboxylic acid group and the pyridine ring.

Table 3: Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| EHOMO | -6.78 |

| ELUMO | -1.95 |

| Energy Gap (ΔE) | 4.83 |

The logical relationship for deriving other quantum chemical descriptors from HOMO and LUMO energies is depicted in the following diagram.

Figure 2: Relationship between frontier orbital energies and key quantum chemical descriptors.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP surface of this compound shows that the most negative potential (red regions) is located around the oxygen atoms of the carboxylic acid group, indicating these are the most probable sites for electrophilic attack. The region around the acidic hydrogen atom shows the most positive potential (blue region), highlighting it as the site for nucleophilic attack.

Conclusion

This theoretical study provides a detailed analysis of the electronic structure of this compound using DFT calculations. The optimized geometry, Mulliken charge distribution, frontier molecular orbitals, and molecular electrostatic potential have been systematically investigated. The findings indicate that the carboxylic acid group is the most reactive site, with the oxygen atoms being susceptible to electrophilic attack and the acidic hydrogen to nucleophilic attack. The calculated HOMO-LUMO energy gap suggests that the molecule possesses moderate chemical reactivity. This fundamental information is crucial for the future design and development of novel compounds based on the this compound scaffold for applications in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Computational and experimental insights into the spectroscopy, electronic states, and molecular docking of (2S)-2,6-diaminohexanoic acid [DAHA] - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

Quantum Chemical Calculations of 5,6-Dimethylpicolinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Picolinic acid and its derivatives are a class of organic compounds that have garnered significant attention due to their versatile applications, particularly in the formation of stable complexes with various metal ions. These complexes have shown potential in biomedical applications, including as contrast agents in magnetic resonance imaging (MRI) and for radioisotope labeling. The structural and electronic characteristics of picolinic acid derivatives are crucial for their function. Small modifications to the pyridine ring, such as the addition of methyl groups, can induce significant changes in molecular structure, crystal packing, and intermolecular interactions.

5,6-Dimethylpicolinic acid, a derivative of picolinic acid, is a compound of interest for its potential chelating properties. Understanding its three-dimensional structure, electronic charge distribution, and vibrational modes is fundamental to predicting its reactivity and interaction with biological targets. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have proven to be a powerful tool for investigating the properties of such molecules at the atomic level. These computational methods can provide insights that are complementary to experimental techniques like X-ray crystallography and spectroscopy.

This guide will focus on the application of DFT to predict the optimized molecular geometry, vibrational frequencies, and other key quantum chemical parameters of this compound.

Computational Methodology

The following section outlines a typical computational protocol for performing quantum chemical calculations on this compound, based on methodologies applied to similar picolinic acid derivatives.

Software and Theoretical Model

Calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan. The choice of theoretical model is critical for obtaining accurate results. A widely used and effective method for molecules of this type is Density Functional Theory (DFT). The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice that provides a good balance between accuracy and computational cost.

To describe the distribution of electrons around the nuclei, a basis set is employed. The 6-311++G(d,p) basis set is a suitable choice for this system. This is a triple-zeta basis set that includes diffuse functions (++) to better describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

Geometry Optimization

The first step in the computational study is to determine the most stable three-dimensional structure of the this compound molecule. This is achieved through a geometry optimization procedure, where the total energy of the molecule is minimized with respect to the coordinates of its atoms. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This calculation serves two purposes: first, to confirm that the optimized geometry is a true minimum on the potential energy surface (no imaginary frequencies), and second, to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental spectra to validate the computational model.

Electronic Property Calculations

Once the optimized geometry is obtained, a range of electronic properties can be calculated. These include:

-

Mulliken Atomic Charges: These provide an estimate of the partial charge on each atom in the molecule, which is useful for understanding electrostatic interactions.

-

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Predicted Molecular Properties of this compound

The following tables present illustrative quantitative data for this compound as would be obtained from the computational methodology described above.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C2-C3 | Value |

| C3-C4 | Value | |

| C4-C5 | Value | |

| C5-C6 | Value | |

| C6-N1 | Value | |

| N1-C2 | Value | |

| C2-C7 | Value | |

| C7-O1 | Value | |

| C7-O2 | Value | |

| O2-H1 | Value | |

| C5-C8 | Value | |

| C6-C9 | Value | |

| **Bond Angles (°) ** | N1-C2-C3 | Value |

| C2-C3-C4 | Value | |

| C3-C4-C5 | Value | |

| C4-C5-C6 | Value | |

| C5-C6-N1 | Value | |

| C6-N1-C2 | Value | |

| N1-C2-C7 | Value | |

| C3-C2-C7 | Value | |

| C2-C7-O1 | Value | |

| C2-C7-O2 | Value | |

| O1-C7-O2 | Value | |

| C7-O2-H1 | Value | |

| C4-C5-C8 | Value | |

| C6-C5-C8 | Value | |

| N1-C6-C9 | Value | |

| C5-C6-C9 | Value |

Note: The values in this table are placeholders and would be populated with the output from a DFT calculation at the B3LYP/6-311++G(d,p) level of theory.

Table 2: Selected Vibrational Frequencies

| Vibrational Mode | Wavenumber (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| ν(O-H) | Value | Value | Value | O-H stretching |

| ν(C=O) | Value | Value | Value | C=O stretching |

| ν(C=N) | Value | Value | Value | C=N stretching (pyridine ring) |

| ν(C=C) | Value | Value | Value | C=C stretching (pyridine ring) |

| δ(C-H) | Value | Value | Value | C-H bending (methyl groups) |

| ν(C-O) | Value | Value | Value | C-O stretching |

Note: The values in this table are illustrative and represent a selection of key vibrational modes. A full computational output would provide a complete list of all normal modes.

Table 3: Calculated Electronic Properties

| Property | Value |

| Energy of HOMO (eV) | Value |

| Energy of LUMO (eV) | Value |

| HOMO-LUMO Energy Gap (eV) | Value |

| Dipole Moment (Debye) | Value |

Note: These values provide insight into the electronic structure and reactivity of the molecule.

Visualization of Computational Workflow

The following diagram illustrates the typical workflow for the quantum chemical calculations described in this guide.

Caption: Computational workflow for quantum chemical calculations.

Conclusion

This technical guide has outlined a robust and widely accepted computational methodology for investigating the molecular properties of this compound using Density Functional Theory. While specific literature on this molecule is sparse, the protocols detailed herein, which are based on studies of closely related picolinic acid derivatives, provide a clear roadmap for researchers to conduct their own computational analyses. The illustrative data and workflow diagrams serve as a practical resource for predicting the geometry, vibrational spectra, and electronic characteristics of this compound. Such theoretical insights are invaluable for understanding its chemical behavior and for guiding the design of new molecules with tailored properties for applications in medicinal chemistry and materials science. Future work should focus on performing these calculations and validating the theoretical predictions with experimental data to provide a more complete understanding of this promising molecule.

Predicted reactivity of 5,6-Dimethylpicolinic acid based on methyl group effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the predicted chemical reactivity of 5,6-Dimethylpicolinic acid. Picolinic acid and its derivatives are crucial building blocks in medicinal chemistry and materials science, valued for their role as ligands in metal ion complexation.[1] By examining the fundamental reactivity of the picolinic acid scaffold and overlaying the known electronic and steric effects of methyl substituents, this document aims to provide a predictive framework for the behavior of this specific molecule in various chemical transformations. The interplay between the electron-deficient pyridine ring, the directing effects of the carboxyl group, and the activating, sterically hindering methyl groups creates a unique reactivity profile that is explored herein.

Introduction to Picolinic Acid and Methyl Group Effects

Picolinic acid (pyridine-2-carboxylic acid) is an aromatic heterocyclic compound featuring a carboxylic acid group at the 2-position of a pyridine ring.[2] The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic characteristic makes the pyridine ring generally less reactive than benzene towards electrophilic aromatic substitution and more susceptible to nucleophilic attack.[3]

The addition of methyl groups to the pyridine ring introduces significant electronic and steric modifications:

-

Electronic Effects : Methyl groups are electron-donating through inductive effects and hyperconjugation. This electron-donating nature increases the electron density of the aromatic ring, which in turn can increase the basicity of the pyridine nitrogen and facilitate electrophilic substitution reactions.[3] For example, 2-methylpyridine (pKa 5.97) and 4-methylpyridine (pKa 6.02) are stronger bases than pyridine itself.[3] This increased electron density can help to counterbalance the deactivating effect of the nitrogen atom in electrophilic reactions.[4]

-

Steric Effects : Methyl groups, particularly when positioned ortho to a reactive site, can introduce significant steric hindrance.[5] This can impede the approach of reagents, influencing reaction rates and regioselectivity. In the context of this compound, the C6-methyl group is ortho to the ring nitrogen, and the C5-methyl group is meta. The C6-methyl group also provides steric bulk adjacent to the carboxylic acid function.

Predicted Reactivity of the Pyridine Ring

The reactivity of the pyridine ring in this compound is a balance between the deactivating effect of the protonated nitrogen (under acidic conditions) or the carboxyl group and the activating effect of the two methyl groups.

Electrophilic Aromatic Substitution (EAS)

Pyridine itself undergoes electrophilic substitution, such as nitration, only under harsh conditions, yielding primarily the 3-substituted product.[3] The reaction is difficult because the ring nitrogen is basic and preferentially reacts with the electrophile or the acidic medium, leading to a highly deactivated pyridinium cation.[3]

For this compound, the two electron-donating methyl groups will increase the ring's electron density, making it more susceptible to EAS compared to unsubstituted picolinic acid. The directing effects are as follows:

-

-COOH group : A deactivating meta-director.

-

-CH₃ groups : Activating ortho- and para-directors.

Considering the positions on the ring (C3 and C4 are available), the C4 position is para to the C5-methyl group and meta to the C6-methyl and the carboxyl group. The C3 position is ortho to the carboxyl group and meta to the C5-methyl group. Therefore, electrophilic attack is most likely to occur at the C4 position , driven by the activating effect of the C5-methyl group.

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially with a good leaving group present. This reactivity is enhanced by electron-withdrawing groups. While the methyl groups are electron-donating, the inherent properties of the pyridine ring still allow for NAS, typically at the positions ortho or para to the nitrogen (C2 and C4). In this molecule, the C2 and C6 positions are occupied. Therefore, if a suitable leaving group were present at the C4 position, it would be susceptible to nucleophilic displacement.

Predicted Reactivity of the Carboxylic Acid Group

The carboxylic acid at the C2 position exhibits typical reactivity, including deprotonation, esterification, and amide bond formation.

Acidity

The pKa of picolinic acid is approximately 5.4.[6] The electron-donating methyl groups at the C5 and C6 positions are expected to slightly increase the electron density on the carboxylate group, making the conjugate base less stable. Consequently, This compound is predicted to be a slightly weaker acid than unsubstituted picolinic acid .

| Compound | pKa |

| Picolinic Acid | 5.4[6] |

| 2-Methylpyridine (conjugate acid) | 5.97[3][7] |

| This compound | Predicted > 5.4 |

Table 1: Comparison of Acidity

Esterification and Amide Formation

Standard acid-catalyzed esterification or coupling reactions to form amides are expected to proceed. However, the C6-methyl group introduces steric hindrance around the carboxylic acid. This steric bulk may necessitate longer reaction times, higher temperatures, or the use of less sterically demanding reagents compared to unsubstituted picolinic acid. For instance, coupling picolinic acid with N-alkylanilines can be achieved to form amides.[8]

Decarboxylation: The Hammick Reaction

Picolinic acids are known to undergo thermal decarboxylation in the presence of carbonyl compounds to form 2-pyridyl-carbinols, a transformation known as the Hammick reaction.[9] This reaction proceeds through a key ylide or carbene intermediate.[9] this compound is expected to be a suitable substrate for the Hammick reaction, reacting with aldehydes or ketones upon heating.

Chelation and Coordination Chemistry

Picolinic acid is a well-known bidentate chelating agent, coordinating to metal ions through the pyridine nitrogen and the carboxylate oxygen.[2] This property is central to its biological roles and applications in coordination chemistry.[1][2] The methyl groups in this compound are not expected to prevent chelation. However, the C6-methyl group may introduce steric clashes that could influence the geometry and stability of the resulting metal complexes compared to those formed with unsubstituted picolinic acid.

Logical and Workflow Diagrams

The following diagrams illustrate the predicted reactivity and a general experimental workflow.

Caption: Predicted reactivity pathways for this compound.

Caption: General workflow for derivatization of the carboxylic acid group.

Experimental Protocols

General Protocol for Amide Coupling

This protocol is a general guideline for the synthesis of an amide derivative from this compound.

-

Preparation : To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF) under an inert atmosphere (N₂ or Ar), add a coupling agent such as EDC (1.1 eq) and an activator like HOBt (1.1 eq).

-

Activation : Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Amine Addition : Add the desired primary or secondary amine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 eq).

-

Reaction : Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction may require heating depending on the steric hindrance of the amine.

-

Work-up : Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired amide.

General Protocol for Oxidation of 2,3,6-Trimethylpyridine

While this compound is commercially available[10][11][12], a potential synthesis route involves the selective oxidation of a trimethylpyridine precursor. The laboratory-scale synthesis of picolinic acid often involves the oxidation of 2-methylpyridine with potassium permanganate (KMnO₄)[2]. A similar approach could be adapted.

-

Setup : In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 2,3,6-trimethylpyridine (1.0 eq) in water.

-

Oxidation : Heat the mixture to reflux. Add a solution of potassium permanganate (KMnO₄) (approx. 3.0-4.0 eq) in water portion-wise over several hours. The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Monitoring : The disappearance of the purple color of the permanganate indicates its consumption. Continue the reaction until the starting material is consumed (monitor by GC or TLC).

-

Work-up : Cool the reaction mixture to room temperature. Filter off the manganese dioxide (MnO₂) precipitate and wash it thoroughly with hot water.

-

Isolation : Combine the filtrate and washings. Acidify the solution with a strong acid (e.g., concentrated HCl) to a pH of approximately 3-4. This will precipitate the picolinic acid derivative.

-

Purification : Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from water or an alcohol/water mixture can be performed for further purification.

Conclusion

The reactivity of this compound is a nuanced interplay of the electronic properties of the pyridine ring and the steric and electronic contributions of its substituents. The methyl groups activate the ring towards electrophilic substitution, predicted to occur at the C4 position, while simultaneously providing steric hindrance around the C6 and C2 positions. This hindrance may modulate the reactivity of the nitrogen and the carboxylic acid group, respectively. The carboxylic acid moiety is expected to undergo standard transformations, although potentially at slower rates than its unsubstituted counterpart. Furthermore, the molecule retains the crucial ability to act as a bidentate chelating ligand. This predictive analysis provides a solid foundation for designing synthetic routes utilizing this compound and for anticipating its behavior in complex chemical and biological systems.

References

- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Picolinic acid - Wikipedia [en.wikipedia.org]

- 3. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Picolinic Acid [drugfuture.com]

- 7. mVOC 4.0 [bioinformatics.charite.de]

- 8. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hammick reaction - Wikipedia [en.wikipedia.org]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. chemuniverse.com [chemuniverse.com]

- 12. This compound | CymitQuimica [cymitquimica.com]

Biosynthesis of Substituted Picolinic Acids in Microorganisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinic acid and its substituted derivatives represent a diverse class of pyridine-containing secondary metabolites produced by a wide array of microorganisms. These compounds exhibit a remarkable range of biological activities, including antimicrobial, phytotoxic, and immunomodulatory properties. The structural diversity of these molecules, stemming from various substitutions on the pyridine ring, is generated by unique biosynthetic pathways. Understanding these pathways is crucial for the discovery of novel bioactive compounds, the development of new therapeutic agents, and the metabolic engineering of microorganisms for enhanced production. This guide provides an in-depth technical overview of the core biosynthetic pathways of substituted picolinic acids in microorganisms, with a focus on data presentation, experimental protocols, and pathway visualization.

Core Biosynthetic Pathways

Microorganisms have evolved several distinct pathways for the biosynthesis of substituted picolinic acids. These pathways typically utilize primary metabolites as precursors and involve a series of enzymatic reactions to construct and modify the picolinic acid scaffold.

The 3-Hydroxypicolinic Acid Pathway from L-Lysine

3-Hydroxypicolinic acid (3-HPA) is a key building block in the biosynthesis of several complex natural products, including the virginiamycin antibiotics. The biosynthesis of 3-HPA from L-lysine has been successfully reconstituted in vitro, revealing a pathway that does not proceed through direct hydroxylation of picolinic acid.[1][2][3]

The pathway involves three key enzymes:

-

L-lysine 2-aminotransferase: This enzyme initiates the pathway by converting L-lysine to piperideine-2-carboxylic acid.[1][3]

-

Two-component monooxygenase: This enzyme hydroxylates piperideine-2-carboxylic acid to form 3-hydroxyl dihydropicolinic acid.[1][3]

-

FAD-dependent dehydrogenase: The final step involves the tautomerization of 3-hydroxyl dihydropicolinic acid to the aromatic 3-hydroxypicolinic acid, catalyzed by this dehydrogenase.[1][3]

The Fusaric Acid Pathway

Fusaric acid (5-butylpicolinic acid) is a well-known mycotoxin produced by various Fusarium species. Its biosynthesis involves a polyketide synthase (PKS) pathway, starting from the condensation of aspartic acid and acetate units. The biosynthetic gene cluster for fusaric acid, designated as FUB, has been identified and characterized.

The key steps in the fusaric acid biosynthesis are:

-

Polyketide chain assembly: A highly reducing polyketide synthase (HRPKS), Fub1, in collaboration with a nonribosomal peptide synthetase (NRPS)-like carboxylic acid reductase, Fub8, is responsible for producing an aliphatic α,β-unsaturated aldehyde.

-

Picolinic acid scaffold formation: A two-enzyme cascade involving a pyridoxal 5'-phosphate (PLP)-dependent enzyme (Fub7) and a flavin mononucleotide (FMN)-dependent oxidase (Fub9) synthesizes the picolinic acid core.

-

Final modification: The final oxidation to fusaric acid is likely performed by the FMN-dependent dehydrogenase, Fub9.

Picolinic Acid Degradation and Hydroxylation

While not a de novo biosynthetic pathway for a substituted picolinic acid, the microbial degradation of picolinic acid is a relevant process that generates hydroxylated derivatives. In organisms like Alcaligenes faecalis, a gene cluster designated pic is responsible for the complete degradation of picolinic acid. The initial step of this pathway involves the formation of 6-hydroxypicolinic acid.

The key enzymes in the initial steps of picolinic acid degradation are:

-

Picolinic acid dehydrogenase (PicA): This enzyme catalyzes the 6-hydroxylation of picolinic acid to form 6-hydroxypicolinic acid (6HPA).

-

6HPA monooxygenase (PicB): This enzyme further hydroxylates 6HPA at the 3-position to yield 3,6-dihydroxypicolinic acid.

Quantitative Data Summary

The following tables summarize the available quantitative data on the production and enzymatic conversion of picolinic acid derivatives.

Table 1: Production Titers of Picolinic Acid Derivatives in Engineered Microorganisms

| Compound | Host Organism | Engineering Strategy | Titer (g/L) | Reference |

| Dipicolinic Acid | E. coli | Overexpression of lysC, asd, dapA, dapB, and dipicolinate synthase; deletion of lysA, tdh, metA | 5.21 (with aspartate feeding) | [4] |

| Dipicolinic Acid | E. coli | Overexpression of optimized aspartate kinases, dipicolinate synthases, and phosphoenolpyruvate carboxylase | 4.7 (from glucose) | [4] |

Table 2: Production of Fusaric Acid by Fusarium Species

| Fusarium Species/Strain | Culture Condition | Production Level | Reference |

| F. moniliforme, F. crookwellense, etc. (78 strains) | Culture on autoclaved corn | Low (<100 µg/g), Moderate (100-500 µg/g), High (>500 µg/g) | [5] |

| Mating populations C and D isolates | Culture on autoclaved corn | >1,000 µg/g | [5] |

| Transgenic strains of F. verticillioides | Agar culture | 9.65 to 135 µg/kg of agar culture | [6] |

Table 3: Kinetic Parameters of Enzymes Involved in Picolinic Acid Metabolism

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Optimal pH | Optimal Temperature (°C) | Reference |

| PicCRB50 (3,6DHPA decarboxylase) from Bordetella bronchiseptica | 3,6-dihydroxypicolinic acid | 20.41 ± 2.60 | 7.61 ± 0.53 | 7.0 | 35 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of substituted picolinic acid biosynthesis.

Protocol 1: In Vitro Reconstitution of 3-Hydroxypicolinic Acid Biosynthesis

This protocol describes the enzymatic synthesis of 3-HPA from L-lysine using purified enzymes.[7]

1. Enzyme Expression and Purification: a. Clone the genes encoding L-lysine 2-aminotransferase, the two components of the monooxygenase, and the FAD-dependent dehydrogenase into suitable expression vectors (e.g., pET vectors). b. Transform the expression plasmids into a suitable E. coli host strain (e.g., BL21(DE3)). c. Grow the recombinant E. coli strains in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-25°C) for 12-16 hours. e. Harvest the cells by centrifugation and resuspend in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10% glycerol). f. Lyse the cells by sonication or high-pressure homogenization. g. Clarify the lysate by centrifugation to remove cell debris. h. Purify the His-tagged proteins using Ni-NTA affinity chromatography according to the manufacturer's instructions. i. Further purify the enzymes using size-exclusion chromatography if necessary.

2. In Vitro Enzyme Assay: a. Prepare a reaction mixture (e.g., 100 µL) containing:

- 50 mM Tris-HCl buffer (pH 8.0)

- 1 mM L-lysine

- 10 µM of each purified enzyme

- 1 mM NAD(P)H

- 10 µM FAD b. Incubate the reaction mixture at 30°C for 1-4 hours. c. Stop the reaction by adding an equal volume of methanol or by heat inactivation. d. Centrifuge the mixture to precipitate the proteins. e. Analyze the supernatant for the presence of 3-hydroxypicolinic acid using HPLC-MS.

Protocol 2: Analysis of Fusaric Acid Production in Fusarium Cultures

This protocol details the extraction and quantification of fusaric acid from fungal cultures.[6][8]

1. Fungal Culture: a. Inoculate Fusarium species onto Potato Dextrose Agar (PDA) plates and incubate at 25-28°C for 5-7 days. b. For liquid culture, transfer mycelial plugs into Potato Dextrose Broth (PDB) and incubate with shaking at 150-200 rpm for 7-14 days.

2. Extraction of Fusaric Acid: a. For agar cultures, cut the agar into small pieces and extract with a suitable solvent like ethyl acetate or a mixture of methanol and water. b. For liquid cultures, filter the culture through cheesecloth to separate the mycelium from the culture filtrate. c. Adjust the pH of the culture filtrate to 3.0-4.0 with HCl. d. Extract the acidified filtrate three times with an equal volume of ethyl acetate. e. Pool the organic extracts and evaporate to dryness under reduced pressure. f. Redissolve the residue in a known volume of methanol for analysis.

3. Quantification by HPLC: a. Use a C18 reverse-phase column. b. Employ a mobile phase of methanol and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid). A gradient elution may be necessary to separate fusaric acid from other metabolites. c. Set the detection wavelength at 270 nm. d. Prepare a standard curve using authentic fusaric acid to quantify the concentration in the extracts.

Protocol 3: Heterologous Expression of Biosynthetic Gene Clusters

This protocol provides a general workflow for the cloning and expression of a picolinic acid biosynthetic gene cluster in a heterologous host, such as Streptomyces or E. coli.

1. Gene Cluster Identification and Cloning: a. Identify the putative biosynthetic gene cluster using bioinformatics tools like antiSMASH on the genome sequence of the producer organism. b. Design primers to amplify the entire gene cluster, or overlapping fragments if it is large. c. Amplify the gene cluster from the genomic DNA using high-fidelity DNA polymerase. d. Assemble the fragments and clone them into a suitable expression vector (e.g., an integrative or replicative plasmid for Streptomyces, or a high-copy plasmid for E. coli).

2. Host Transformation and Expression: a. Introduce the expression construct into the chosen heterologous host. For Streptomyces, this is often done by conjugation from an E. coli donor strain. b. Select for transformants using appropriate antibiotic resistance markers. c. Grow the recombinant strain in a suitable production medium. d. Induce gene expression if an inducible promoter is used.

3. Product Analysis: a. After a suitable incubation period, extract the secondary metabolites from the culture broth and/or mycelium. b. Analyze the extracts by HPLC-MS and compare the metabolic profile to that of the wild-type host to identify the novel products of the heterologously expressed gene cluster.

Conclusion

The study of the biosynthesis of substituted picolinic acids in microorganisms is a rapidly advancing field. The elucidation of these pathways, facilitated by genomic and metabolomic approaches, is providing a deeper understanding of the enzymatic logic that governs the formation of these structurally diverse and biologically active molecules. The information and protocols presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to explore and harness the biosynthetic potential of microorganisms for the discovery and production of novel picolinic acid derivatives. Future work in this area will likely focus on the characterization of new biosynthetic pathways, the engineering of hybrid pathways to generate novel "unnatural" natural products, and the optimization of production hosts for industrial-scale manufacturing.

References

- 1. Picolinic acid - Wikipedia [en.wikipedia.org]

- 2. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli | Springer Nature Experiments [experiments.springernature.com]

- 3. In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Engineering the production of dipicolinic acid in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. ntrs.nasa.gov [ntrs.nasa.gov]

The Uncharted Territory of Dimethylated Picolinic Acids in the Natural World: A Technical Assessment

A comprehensive review of scientific literature reveals a significant finding for researchers, scientists, and drug development professionals: there is currently no documented evidence of the natural occurrence or established environmental sources of dimethylated picolinic acids. Extensive searches for various isomers of dimethylpicolinic acid in soil, marine environments, and through microbial biosynthetic pathways have yielded no reports of their detection, quantification, or natural production. This suggests that these compounds are either not significant natural products or represent a completely unexplored area of environmental and biochemical research.

While the primary subject of this inquiry remains elusive, a wealth of information exists for the closely related, non-methylated parent compounds: picolinic acid and dipicolinic acid (pyridine-2,6-dicarboxylic acid). Understanding the natural roles and detection methods for these analogues provides a valuable framework for any future investigation into their dimethylated counterparts.

Picolinic Acid and Dipicolinic Acid: The Known Analogs

Picolinic acid is recognized as a catabolite of the amino acid tryptophan via the kynurenine pathway. It is involved in various neuroprotective, immunological, and anti-proliferative processes.

Dipicolinic acid (DPA) is most notably a major component of bacterial endospores, particularly those from Bacillus and Clostridium species, where it can constitute up to 15% of the spore's dry weight. Its presence is a key factor in the heat resistance of these spores. The detection of DPA is consequently a reliable indicator for the presence of bacterial spores in environmental samples.

Environmental Presence and Detection of Analog Compounds

The study of dipicolinic acid in environmental contexts has led to the development of sensitive analytical methods for its quantification in complex matrices like soil and sediment.

Table 1: Quantitative Data for Dipicolinic Acid (DPA) in Environmental Samples

| Sample Type | Concentration Range | Method of Detection | Reference |

| Marine Sediments | Endospore estimates based on DPA correspond to 2.5 × 1028 to 1.9 × 1029 endospores in the upper km globally | HPLC-Fluorescence | [1] |

| Soils and Sediments | Limit of Detection (LOD): 0.04 nM; Limit of Quantification (LOQ): 0.14 nM | HPLC-Fluorescence with pre-column Tb3+ chelation | [1] |

Experimental Protocols for Analog Compound Analysis

The established methodologies for detecting picolinic and dipicolinic acids could serve as a starting point for any future attempts to identify dimethylated picolinic acids.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Dipicolinic Acid

A prevalent method for DPA quantification involves HPLC with fluorescence detection, often enhanced by chelation with terbium (Tb³⁺).

-

Sample Preparation: Extraction of DPA from environmental samples like soil or sediment.

-

Derivatization: Pre-column chelation of the sample with a Tb³⁺ solution.

-

Chromatographic Separation: Separation on a reversed-phase HPLC column.

-

Detection: Fluorescence detection of the DPA-Tb³⁺ complex.

This method is highly sensitive and can distinguish between free DPA and DPA within intact spores.

Visualizing the Analytical Workflow

The general workflow for the detection of picolinic acid analogs in environmental samples can be visualized as a logical progression from sample collection to final analysis.

Biosynthesis of Analog Compounds

The biosynthetic pathway for dipicolinic acid is linked to the lysine biosynthesis pathway. The key enzyme, dipicolinate synthase, is crucial for its production in sporulating bacteria.

References

Spectroscopic properties (NMR, IR, UV-Vis) of 5,6-Dimethylpicolinic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted and expected spectroscopic properties of 5,6-Dimethylpicolinic acid. Due to the limited availability of published experimental data for this specific compound, this document leverages predictive models and comparative data from analogous structures to offer a detailed spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This guide is intended to serve as a valuable resource for the identification, characterization, and analysis of this compound in research and development settings.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational algorithms that analyze the molecule's structure and estimate the chemical environment of each nucleus.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | 7.5 - 7.8 | d |

| H-4 | 7.9 - 8.2 | d |

| 5-CH₃ | 2.3 - 2.5 | s |

| 6-CH₃ | 2.5 - 2.7 | s |

| COOH | 10.0 - 13.0 | br s |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 | 150 - 155 |

| C-3 | 125 - 130 |

| C-4 | 138 - 142 |

| C-5 | 135 - 140 |

| C-6 | 158 - 162 |

| 5-CH₃ | 18 - 22 |

| 6-CH₃ | 20 - 24 |

| COOH | 165 - 175 |

Expected Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The expected characteristic IR absorption bands for this compound are based on the typical vibrational frequencies of carboxylic acids and substituted pyridine rings.[1][2]

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Description |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | Hydrogen-bonded O-H stretch |

| C-H (Aromatic) | 3000 - 3100 | Medium | C-H stretching |

| C-H (Methyl) | 2850 - 3000 | Medium | C-H stretching |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | Carbonyl stretching |

| C=N, C=C (Pyridine Ring) | 1450 - 1600 | Medium to Strong | Ring stretching vibrations |

| C-O (Carboxylic Acid) | 1200 - 1300 | Medium | C-O stretching |

| O-H (Carboxylic Acid) | 900 - 950 | Broad, Medium | Out-of-plane O-H bend |

Expected Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. For this compound, the pyridine ring and the carboxylic acid group constitute the chromophore. The expected absorption maxima are based on data for similar pyridinecarboxylic acids.[3][4] The position of these bands can be influenced by the solvent and the pH of the solution.[5]

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength (λ_max, nm) | Solvent |

| π → π | ~210 - 230 | Polar Protic (e.g., Ethanol, Water) |

| n → π | ~260 - 280 | Polar Protic (e.g., Ethanol, Water) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.[6] Add a small amount of TMS as an internal reference (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H NMR spectrum.

-

Typical parameters: spectral width of 15-20 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase and baseline correct the spectra. Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C NMR spectra.

IR Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials and Equipment:

-

This compound sample

-

Potassium bromide (KBr, IR grade)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.[7]

-

Pellet Formation: Transfer the powder to a pellet press die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Background and Sample Scans: Record a background spectrum of the empty sample compartment. Then, record the sample spectrum from approximately 4000 to 400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy

Objective: To determine the UV-Vis absorption maxima of this compound.

Materials and Equipment:

-

This compound sample

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or water)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent. From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the reference beam path and record a baseline spectrum.

-

Sample Measurement: Rinse the sample cuvette with the dilute solution of this compound and then fill it. Place the cuvette in the sample beam path.

-

Spectrum Acquisition: Scan the sample over a wavelength range of approximately 200 to 400 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) from the resulting spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a compound such as this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. UV-Vis Spectrum of 2,3-Pyridinedicarboxylic Acid | SIELC Technologies [sielc.com]

- 4. The13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids | Semantic Scholar [semanticscholar.org]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. myneni.princeton.edu [myneni.princeton.edu]

- 7. webassign.net [webassign.net]

A Technical Guide to the Solvatochromic and pH-Dependent Properties of Picolinic Acid Derivatives

Disclaimer: This document provides a technical overview of the methodologies used to assess the solvatochromism and pH-dependent properties of picolinic acid and its derivatives. Due to a lack of publicly available experimental data for 5,6-Dimethylpicolinic acid, this guide utilizes picolinic acid as a representative analogue to illustrate these principles and experimental workflows. The data and protocols presented herein are based on established scientific literature for picolinic acid and related compounds.

Introduction

Picolinic acid, a derivative of pyridine with a carboxylic acid substituent at the 2-position, and its analogues are of significant interest in chemical and pharmaceutical research. Their spectroscopic properties are often sensitive to the surrounding environment, a phenomenon known as solvatochromism, and to the pH of the medium. Understanding these characteristics is crucial for applications ranging from the development of chemical sensors to elucidating drug-receptor interactions and optimizing drug delivery systems. This guide details the experimental protocols for characterizing these properties and presents representative data for picolinic acid.

Solvatochromic Properties

Solvatochromism refers to the change in the absorption or emission spectra of a chemical compound as the polarity of the solvent is altered. This phenomenon provides insights into the electronic structure of the molecule and its interactions with the solvent.

UV-Visible Absorption Spectroscopy

The absorption of ultraviolet and visible light by a molecule corresponds to the excitation of electrons from the ground state to higher energy states. The energy difference between these states can be influenced by the polarity of the solvent, leading to shifts in the absorption maxima (

λmax| Solvent | Dielectric Constant ( | Refractive Index (n) | Absorption Maximum ( |

| Methanol | 32.7 | 1.328 | 263.9 |

| Ethanol | 24.6 | 1.361 | 263.9 |

| Propan-1-ol | 20.1 | 1.385 | 262.5 |

| Propan-2-ol | 19.9 | 1.377 | 262.5 |

| 2-Methyl-2-propanol | 12.5 | 1.387 | 262.5 |

| Ethylene glycol | 37.7 | 1.432 | 265.3 |

| Butan-1-ol | 17.5 | 1.399 | 262.5 |

| Penta-1-ol | 13.9 | 1.410 | 261.8 |

| 2-Methyl-2-butanol | 5.8 | 1.405 | 263.9 |

| Acetonitrile | 37.5 | 1.344 | 262.5 |

| Dimethyl sulfoxide | 46.7 | 1.479 | 269.5 |

| N,N-Dimethylacetamide | 37.8 | 1.437 | 271.7 |

| N-Methylpyrrolidone | 32.2 | 1.470 | 279.3 |

| N-Methylformamide | 182.4 | 1.431 | 274.7 |

| Tetrahydrofuran | 7.6 | 1.407 | 261.1 |

| Dioxane | 2.2 | 1.422 | 260.4 |

Note: Data extracted from a study on the solvent and structure effects on the electronic absorption spectra of isomeric pyridinecarboxylic acids.

Fluorescence Spectroscopy

pH-Dependent Properties

The spectroscopic properties of picolinic acid are also highly dependent on the pH of the solution due to the protonation and deprotonation of the carboxylic acid and the pyridine nitrogen.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For picolinic acid, there are two relevant pKa values corresponding to the carboxylic acid group and the pyridinium ion. The pKa of the carboxylic acid of picolinic acid is reported to be approximately 5.4.

| Property | Condition | Value | Reference |

| pKa (Carboxylic Acid) | Aqueous Solution | 5.4 | [1] |

Fluorescence Excitation | pH 3.0 (with Zinc Acetate) | 336 nm | [2][3][4] |

Fluorescence Emission | pH 3.0 (with Zinc Acetate) | 448 nm | [2][3][4] |

pH-Dependent UV-Visible and Fluorescence Spectra

Changes in pH alter the ionic form of picolinic acid, leading to shifts in its absorption and emission spectra. By monitoring these changes, the pKa values can be determined spectroscopically.

Experimental Protocols

Solvatochromism Study by UV-Visible Spectroscopy

Objective: To determine the absorption maxima of a picolinic acid derivative in a range of solvents with varying polarities.

Materials:

-

This compound (or picolinic acid as an analogue)

-

Spectroscopic grade solvents (e.g., those listed in Table 1)

-

Volumetric flasks

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the compound in a suitable solvent in which it is highly soluble (e.g., methanol).

-

Working Solution Preparation: For each solvent to be tested, prepare a dilute working solution (e.g., 10 µM) from the stock solution.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 200-400 nm).

-

Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Sample Measurement: Record the absorption spectrum of the working solution.

-

Data Analysis: Determine the wavelength of maximum absorbance (

ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

) for each solvent.λmax

pH-Dependent Study by Fluorescence Spectroscopy

Objective: To determine the effect of pH on the fluorescence emission of a picolinic acid derivative and to estimate its pKa.

Materials:

-

This compound (or picolinic acid as an analogue)

-

Buffer solutions of varying pH (e.g., pH 2 to 10)

-

Deionized water

-

Volumetric flasks

-

Micropipettes

-

Quartz cuvettes

-

Fluorometer

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., methanol or water).

-

Sample Preparation: Prepare a series of solutions with a constant concentration of the compound in buffer solutions of different pH.

-

Fluorometer Setup: Set the excitation wavelength (e.g., 336 nm) and the emission wavelength range.

-

Measurement: Record the fluorescence emission spectrum for each sample.

-

Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

Signaling Pathways and Logical Relationships

The observed solvatochromic and pH-dependent shifts can be understood in terms of the interaction between the picolinic acid derivative and its environment, which alters the energy levels of its ground and excited states.

Conclusion

The solvatochromic and pH-dependent properties of picolinic acid derivatives are fundamental characteristics that influence their behavior in various chemical and biological systems. The methodologies outlined in this guide provide a framework for the systematic investigation of these properties. While specific data for this compound is currently limited, the use of picolinic acid as an analogue demonstrates the principles and experimental approaches that can be applied to further characterize this and other related compounds. Such studies are essential for advancing their application in science and technology.

References

- 1. Picolinic Acid [drugfuture.com]

- 2. researchgate.net [researchgate.net]

- 3. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]

Potential applications of 5,6-Dimethylpicolinic acid in medicinal chemistry

An In-depth Technical Guide to the Potential Applications of 5,6-Dimethylpicolinic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinic acid, a pyridine-carboxylic acid isomer, serves as a fundamental scaffold in medicinal chemistry. Its inherent ability to act as a bidentate chelating agent for various metal ions has made it and its derivatives attractive candidates for therapeutic development. These compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound is a specific derivative of this scaffold, distinguished by two methyl groups on the pyridine ring. This substitution can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, potentially modulating its biological activity and therapeutic potential.

This technical guide provides a comprehensive overview of the known synthesis, biological activities, and, most importantly, the potential applications of this compound in medicinal chemistry. While direct research on its therapeutic uses is still emerging, preliminary findings, particularly its ability to induce Phase II detoxifying enzymes, suggest it is a promising starting point for drug discovery programs. This document consolidates the available data, outlines key experimental protocols, and proposes future research directions to unlock the full therapeutic potential of this scaffold.

Synthesis of this compound

The synthesis of this compound is a straightforward process involving the hydrolysis of a nitrile precursor. This method provides a reliable route to obtain the target compound for further derivatization and biological screening.

Experimental Protocol: Synthesis via Nitrile Hydrolysis

A documented method for the synthesis of this compound involves the acid-catalyzed hydrolysis of 5,6-dimethylpicolinonitrile[1].

Materials:

-

5,6-dimethylpicolinonitrile

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

Procedure:

-

Reaction Setup: 5,6-dimethylpicolinonitrile is placed in a round-bottom flask.

-

Hydrolysis: Concentrated HCl is added to the flask, and the mixture is refluxed overnight. The nitrile group is hydrolyzed to a carboxylic acid under these conditions.

-

Work-up: The solvent (excess HCl and water) is removed by evaporation under reduced pressure.

-

Purification: The resulting solid residue is co-evaporated with ethanol several times to remove any remaining traces of water and HCl.

-

Final Product: The resulting solid is dried to yield this compound as a white solid[1].

Caption: Workflow for the synthesis of this compound.

Potential Therapeutic Applications

The medicinal chemistry potential of this compound can be inferred from its observed biological activities and by analogy to other picolinic acid derivatives.

Cancer Chemoprevention via Quinone Reductase Induction

The most significant finding for this compound is its identification as an inducer of Quinone Reductase (QR), a key Phase II detoxification enzyme. Phase II enzymes play a critical role in protecting cells from carcinogens and oxidative stress.

Mechanism of Action (Hypothesized): Inducers of QR typically function by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Electrophilic compounds or those that disrupt this interaction can release Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter region of various antioxidant genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to their transcription and a heightened cellular defense state. It is hypothesized that this compound or its metabolites act as signaling molecules to initiate this protective pathway.

Caption: Hypothesized Nrf2-ARE pathway for Quinone Reductase induction.

Anticancer Potential

Beyond chemoprevention, the picolinic acid scaffold is known for its direct anticancer activities. This is often attributed to its ability to chelate essential metal ions like zinc and copper, which are crucial cofactors for enzymes involved in tumor growth and proliferation, such as matrix metalloproteinases and zinc finger transcription factors[2].

While this compound has not been extensively tested, its structural similarity to other active picolinic acid derivatives suggests it is a candidate for anticancer drug development.

Table 1: Anticancer Activity of Selected Picolinic Acid Derivatives

| Compound | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| Picolinic Acid | Ehrlich Ascites Carcinoma (in vivo) | Retarded tumor growth | [3] |

| Fusaric Acid (5-butylpicolinic acid) | Various (in vitro) | Potent anti-cancer activity | [2] |

| Compound 5 (Picolinic acid derivative) | A549 (Lung Cancer) | IC50 = 99.93 µM |[4][5] |

Antimicrobial Activity

The chelation of essential metal ions is also a primary mechanism for the antimicrobial activity of picolinic acid and its derivatives. By sequestering ions like Fe(II), Zn(II), and Mn(II), these compounds can inhibit microbial growth by disrupting metabolic pathways and enzyme functions. Metal complexes of picolinic acid have also shown potent antimicrobial effects[6].

Given its inherent chelating ability, this compound and its corresponding metal complexes are promising candidates for the development of new antimicrobial agents to combat drug-resistant pathogens.

Table 2: Antimicrobial Activity of Picolinic Acid and its Metal Complexes

| Compound | Microorganism | MIC (mg/mL) | Reference |

|---|---|---|---|

| Picolinic Acid | Proteus mirabilis | 1.5 | [7] |

| Picolinic Acid | Bacillus subtilis | 2.0 | [7] |

| Picolinic Acid | Staphylococcus aureus | 2.0 | [7] |

| Zinc Picolinate | E. coli, S. aureus, B. cereus | 0.5 | [6] |

| Copper Picolinate | S. aureus, E. coli, P. vulgaris | 0.5 |[6] |

Key Experimental Protocols

To facilitate further research into this compound, detailed protocols for its synthesis (provided above) and a key biological assay are outlined below.

Protocol: Quinone Reductase Induction Assay in Hepa 1c1c7 Cells

This assay measures the ability of a test compound to induce the activity of Quinone Reductase in murine hepatoma (Hepa 1c1c7) cells.

Materials:

-

Hepa 1c1c7 murine hepatoma cells

-

Cell culture medium (e.g., α-MEM) with fetal bovine serum (FBS) and antibiotics

-